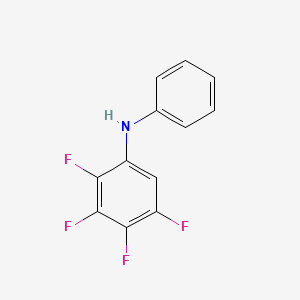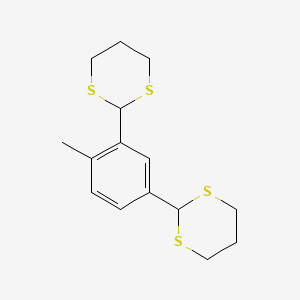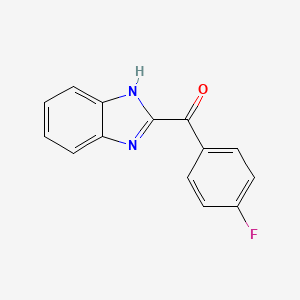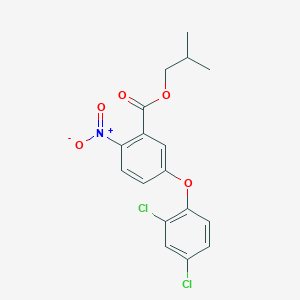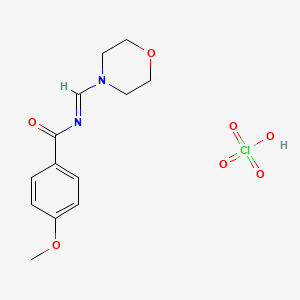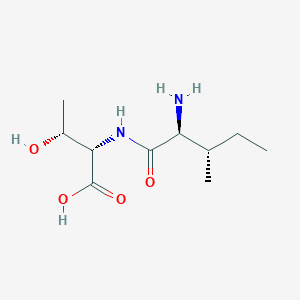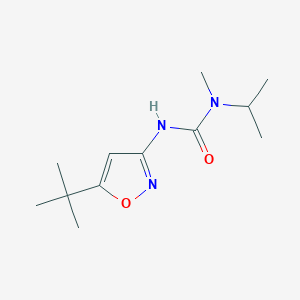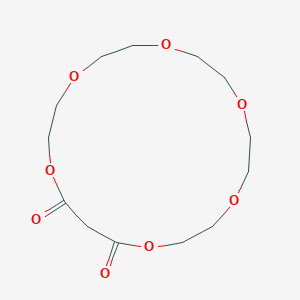
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione is a cyclic ether compound with the molecular formula C₁₂H₂₄O₆. It is known for its unique structure, which includes multiple ether linkages, making it a member of the crown ether family. Crown ethers are known for their ability to form stable complexes with various cations, which makes them useful in a variety of chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione typically involves the cyclization of linear polyethers. One common method is the reaction of ethylene glycol derivatives under acidic or basic conditions to form the cyclic structure. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler ethers or alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound can be used to study ion transport mechanisms across biological membranes.
Industry: It is used in the synthesis of other complex organic molecules and as a phase transfer catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione exerts its effects is primarily through its ability to form stable complexes with cations. The ether linkages in the compound create a cavity that can encapsulate metal ions, stabilizing them and facilitating their transport or reaction. This property is particularly useful in catalysis and ion transport studies.
Comparison with Similar Compounds
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione can be compared with other crown ethers such as:
18-Crown-6: Similar in structure but with a different cavity size, making it selective for different cations.
15-Crown-5: Smaller than this compound, and typically forms complexes with smaller cations.
12-Crown-4: Even smaller, with a higher selectivity for lithium ions.
The uniqueness of this compound lies in its specific cavity size and the stability of the complexes it forms, making it suitable for a variety of specialized applications.
Properties
CAS No. |
58484-46-1 |
|---|---|
Molecular Formula |
C13H22O8 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
1,4,7,10,13,16-hexaoxacyclononadecane-17,19-dione |
InChI |
InChI=1S/C13H22O8/c14-12-11-13(15)21-10-8-19-6-4-17-2-1-16-3-5-18-7-9-20-12/h1-11H2 |
InChI Key |
HFJSMWWDDQLBCG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOC(=O)CC(=O)OCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


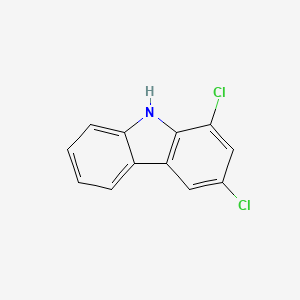

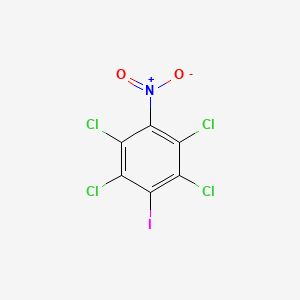
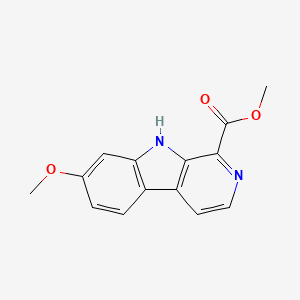
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)
